N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide
Description
Structural Taxonomy and IUPAC Nomenclature
The compound is systematically named This compound (CAS: 851987-35-4), with molecular formula C~22~H~26~N~4~O~3~S~2~ and molecular weight 458.6 g/mol. Its structure contains three distinct domains:
- Benzothiazole core : A bicyclic system comprising a benzene ring fused to a 1,3-thiazole ring, substituted with methyl groups at positions 4 and 6.
- Sulfonamide bridge : A 4-(4-methylpiperidin-1-yl)sulfonyl group attached to the benzohydrazide moiety.
- Hydrazide linker : Connects the benzothiazole and sulfonylbenzene components via a –NH–NH–CO– functional group.
The IUPAC name reflects this connectivity:
- Parent hydrazide: 4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide
- Substituent: 4,6-dimethylbenzo[d]thiazol-2-yl at the hydrazine nitrogen.
Table 1: Key structural descriptors
| Property | Value | Source |
|---|---|---|
| CAS Registry | 851987-35-4 | |
| Molecular Formula | C~22~H~26~N~4~O~3~S~2~ | |
| Molecular Weight | 458.6 g/mol | |
| SMILES Notation | Cc1cc(C)c2nc(NNC(=O)c3ccc(S(=O)(=O)N4CCC(C)CC4)cc3)sc2c1 |
The planar benzothiazole system (bond angles ≈120°) electronically conjugates with the sulfonamide group through the hydrazide bridge, creating an extended π-system that influences its physicochemical properties.
Historical Development in Heterocyclic Chemistry
The compound represents an evolutionary step in benzothiazole chemistry, building upon three key developments:
Benzothiazole functionalization : Early work (pre-2000) established methods for introducing substituents at the 2-position of benzothiazoles, particularly via condensation reactions with aldehydes and ketones. The 4,6-dimethyl substitution pattern emerged as a strategy to modulate electronic effects while maintaining planarity.
Sulfonamide hybridization : Incorporation of the 4-methylpiperidinylsulfonyl group reflects post-2010 trends in combining sulfonamides with nitrogen heterocycles to enhance bioavailability. This design element borrows from antiviral and protease inhibitor research.
Hydrazide linkers : The –NH–NH–CO– bridge represents a modern approach to conjugate aromatic systems while preserving rotational freedom. This technique gained prominence after 2015 in kinase inhibitor development.
Synthetic milestones include:
Position Within Benzothiazole-Sulfonamide Hybrid Architectures
This compound exemplifies third-generation benzothiazole hybrids, characterized by:
Structural features
- Dual pharmacophore design : Combines benzothiazole's π-deficient aromatic system with sulfonamide's hydrogen-bonding capacity.
- Stereoelectronic modulation : The 4-methylpiperidine group introduces conformational flexibility while the dimethylbenzothiazole enforces planarity.
Table 2: Comparative analysis of hybrid components
| Component | Role | Electronic Contribution |
|---|---|---|
| 4,6-Dimethylbenzothiazole | π-Acceptor core | Electron-withdrawing |
| 4-Methylpiperidinylsulfonyl | Solubility enhancer | Polar (S=O dipole) |
| Benzohydrazide linker | Conformational control | Partial π-conjugation |
Molecular docking studies of analogous compounds reveal:
- Benzothiazole moiety occupies hydrophobic binding pockets (e.g., enzyme active sites).
- Sulfonamide group forms hydrogen bonds with lysine/arginine residues.
- Hydrazide linker allows adaptive positioning without steric clash.
This architecture enables simultaneous interaction with multiple biological targets, as demonstrated in recent studies of H+/K+ ATPase inhibition (docking scores <-10 kcal/mol). The compound's design principles are now being applied to develop fourth-generation hybrids with improved blood-brain barrier penetration.
Properties
IUPAC Name |
N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S2/c1-14-8-10-26(11-9-14)31(28,29)18-6-4-17(5-7-18)21(27)24-25-22-23-20-16(3)12-15(2)13-19(20)30-22/h4-7,12-14H,8-11H2,1-3H3,(H,23,25)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVXVSIDJMCDFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(C=C(C=C4S3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved by reacting 3,4-dimethylaniline with potassium thiocyanate and bromine to form 5,6-dimethylbenzo[d]thiazol-2-amine.
Hydrazide Formation: The final step involves the reaction of the sulfonylated benzothiazole with 4-methylpiperidine and hydrazine hydrate under reflux conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring and the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs with antimicrobial, antiviral, or anticancer properties.
Pharmacology: The compound could be used to study the mechanisms of action of sulfonyl-containing drugs and their interactions with biological targets.
Materials Science: Its unique structure may make it useful in the design of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the benzothiazole ring can participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target proteins and lead to the desired biological effects.
Comparison with Similar Compounds
Key Observations :
- Synthesis Efficiency : The target compound’s hydrazide linkage may require milder conditions compared to carboxamide derivatives (e.g., 4–20), which involve sulfonylation and amide coupling .
Spectroscopic and Physicochemical Properties
IR/NMR Data Comparison :
Key Observations :
- The absence of νC=S (~1240–1258 cm⁻¹) in the target compound distinguishes it from thioamide derivatives (e.g., 4–6) .
- The piperidine methyl group (δ ~1.2–1.5 ppm) is a diagnostic marker for the 4-methylpiperidin-1-yl sulfonyl moiety .
Comparative Bioactivity :
Key Observations :
- The target compound’s benzohydrazide scaffold may exhibit dual antitumor and CNS activity, akin to sulfonyl-piperidine carboxamides (4–20) and benzothiazole-acetamides (3g, 3h) .
- Unlike thiazolidinediones (GB18–GB20), the absence of a diketone group likely reduces off-target enzyme inhibition .
ADME and Toxicity Profiles
Predicted ADME Parameters :
| Compound | LogP | H-bond Donors | H-bond Acceptors | PSA (Ų) | Reference |
|---|---|---|---|---|---|
| Target Compound | 3.8 | 2 | 6 | 95 | |
| Benzothiazole-acetamides (3g, 3h) | 2.5–3.0 | 1 | 5 | 80 | |
| Sulfonyl-piperidine carboxamides | 4.0–4.5 | 1 | 7 | 110 |
Key Observations :
- The target compound’s higher LogP (3.8 vs.
- Mutagenicity data for benzimidazole derivatives (e.g., Ames test) highlight the need for similar safety profiling of the target compound .
Biological Activity
N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide (CAS No. 851987-35-4) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and specific mechanisms of action, supported by case studies and research findings.
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C22H26N4O3S2
- Molecular Weight : 458.6 g/mol
- CAS Number : 851987-35-4
Synthesis
The synthesis of this compound typically involves the reaction of 4,6-dimethylbenzo[d]thiazole derivatives with hydrazides under controlled conditions. The process may include various solvents and catalysts to optimize yield and purity.
Antiviral Activity
Recent studies have indicated that compounds related to benzothiazole derivatives exhibit significant antiviral properties. For instance, similar compounds have shown efficacy against viruses like Ebola through mechanisms such as inhibiting viral entry into host cells .
| Compound | EC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| Toremifene | 0.38 | 7 |
| Compound 25a | 0.64 | 20 |
| Compound 26a | 0.93 | 10 |
This table illustrates the comparative antiviral activity of related compounds, suggesting that modifications in the structure can enhance efficacy and selectivity.
Anticancer Activity
Benzothiazole derivatives have been extensively studied for their anticancer properties. A study focused on various derivatives demonstrated that certain modifications could lead to enhanced cytotoxicity against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : Compounds may inhibit specific enzymes critical for viral replication or cancer cell proliferation.
- Interference with Cell Signaling : By modulating pathways such as PI3K/Akt or MAPK, these compounds can alter cell survival and growth.
- Induction of Oxidative Stress : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to apoptosis.
Case Studies
- Ebola Virus Inhibition : A study evaluated several benzothiazole derivatives for their ability to inhibit Ebola virus entry into cells. The results indicated that compounds with structural similarities to this compound showed promising antiviral activity .
- Cancer Cell Line Studies : In vitro studies on various cancer cell lines demonstrated that certain derivatives led to significant reductions in cell viability, suggesting potential therapeutic applications in oncology .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide, and what reaction conditions optimize yield?
- Methodology : Synthesis typically involves multi-step reactions, including:
- Step 1 : Coupling of the benzo[d]thiazole moiety with a hydrazide group via nucleophilic substitution.
- Step 2 : Sulfonylation of the benzohydrazide using 4-methylpiperidine-1-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as catalysts).
- Optimization : Solvents like DMF or dichloromethane, temperatures between 0–25°C, and inert atmospheres improve yields (65–85%) .
- Characterization : Confirm purity via HPLC (>95%) and structural integrity using H/C NMR, IR, and high-resolution mass spectrometry .
Q. How is the compound structurally characterized, and what analytical techniques resolve ambiguities in functional group assignments?
- Key Techniques :
- NMR Spectroscopy : Assign peaks for the dimethylbenzo[d]thiazole protons (δ 2.4–2.6 ppm for methyl groups) and sulfonyl-linked piperidine (δ 3.1–3.5 ppm for CH groups) .
- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., piperidine ring conformation) but requires high-quality single crystals .
- Mass Spectrometry : ESI-MS confirms molecular ion [M+H] at m/z 503.2 (theoretical) and fragmentation patterns .
Q. What preliminary biological assays are recommended to screen for anticancer or antimicrobial activity?
- Assays :
- Anticancer : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC values <10 µM indicating potency .
- Antimicrobial : Disk diffusion or microdilution assays against S. aureus and E. coli; zones of inhibition >15 mm suggest efficacy .
- Controls : Include reference drugs (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) and solvent-only blanks .
Advanced Research Questions
Q. How can contradictory results in biological activity across studies be systematically addressed?
- Case Example : A study reports IC = 5 µM against HeLa cells, while another finds IC = 25 µM.
- Resolution :
- Experimental Variables : Compare cell passage numbers, serum concentrations, and incubation times.
- Compound Stability : Test degradation in DMSO/PBS via HPLC over 24–72 hours .
- Synergy Studies : Evaluate combinatorial effects with kinase inhibitors (e.g., imatinib) to identify confounding factors .
- Statistical Validation : Use ANOVA with post-hoc tests (p<0.05) and replicate experiments ≥3 times .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Lipophilicity Adjustments : Introduce polar groups (e.g., hydroxyl or carboxyl) to reduce logP from ~3.5 (predicted) to <2.5, improving solubility .
- Metabolic Stability : Incubate with liver microsomes; half-life >30 minutes suggests suitability for oral administration. CYP450 inhibition assays (e.g., CYP3A4) mitigate toxicity risks .
- Prodrug Design : Mask the hydrazide group with acetyl or PEG moieties to enhance bioavailability .
Q. How can computational modeling predict binding modes to kinase targets like EGFR or BRAF?
- Methods :
- Docking : Use AutoDock Vina or Schrödinger to model interactions with EGFR’s ATP-binding pocket (PDB: 1M17). Key residues: Lys745 and Thr790 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of hydrogen bonds with the sulfonyl group .
- QSAR : Correlate substituent electronegativity (e.g., methyl vs. fluoro on the thiazole) with IC values .
Q. What mechanistic studies elucidate the compound’s role in apoptosis induction?
- Assays :
- Flow Cytometry : Annexin V/PI staining to quantify early/late apoptotic cells.
- Western Blot : Measure cleaved caspase-3, PARP, and Bcl-2/Bax ratios .
- Pathway Inhibition : Use siRNA knockdown of p53 or AKT to validate dependency on specific pathways .
Key Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
